molecular formula C25H18FN3O2S B11134507 (2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile

(2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile

Cat. No.: B11134507
M. Wt: 443.5 g/mol
InChI Key: IXJCGTSSZWYYQC-BUVRLJJBSA-N
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Description

(2E)-3-[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a phenyl group, a pyrazolyl group, and a methylenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE typically involves multi-step organic reactionsThe final step involves the addition of the methylenesulfonyl group under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include strong acids or bases, organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

(2E)-3-[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-3-[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE apart is its combination of functional groups, which confer unique chemical properties and potential applications. Its specific arrangement of fluorophenyl, phenyl, pyrazolyl, and methylenesulfonyl groups makes it a versatile compound for various scientific and industrial uses.

Properties

Molecular Formula

C25H18FN3O2S

Molecular Weight

443.5 g/mol

IUPAC Name

(E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile

InChI

InChI=1S/C25H18FN3O2S/c1-18-7-13-23(14-8-18)32(30,31)24(16-27)15-20-17-29(22-5-3-2-4-6-22)28-25(20)19-9-11-21(26)12-10-19/h2-15,17H,1H3/b24-15+

InChI Key

IXJCGTSSZWYYQC-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)/C#N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C#N

Origin of Product

United States

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